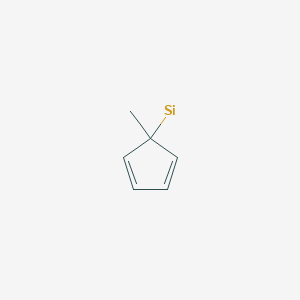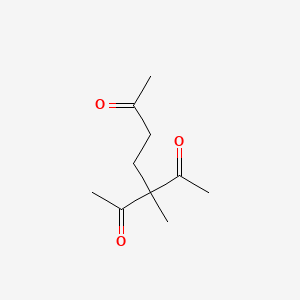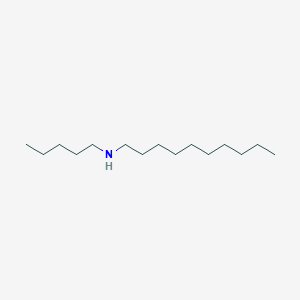
1-Decanamine, N-pentyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Decanamine, N-pentyl- is an organic compound belonging to the class of amines. It is characterized by a long carbon chain with an amine group attached to the terminal carbon. The molecular formula of 1-Decanamine, N-pentyl- is C15H33N, and it has a molecular weight of 227.43 g/mol
准备方法
1-Decanamine, N-pentyl- can be synthesized through several methods. One common synthetic route involves the reaction of decylamine with pentyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of decylamine attacks the carbon atom bonded to the bromine in pentyl bromide, resulting in the formation of 1-Decanamine, N-pentyl-.
Industrial production methods may involve the catalytic hydrogenation of nitriles or the reductive amination of aldehydes or ketones. These methods are typically optimized for large-scale production and may involve the use of specific catalysts and reaction conditions to achieve high yields and purity.
化学反应分析
1-Decanamine, N-pentyl- undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro compounds or amides.
Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Acylation: The amine group can react with acyl chlorides or anhydrides to form amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acylating agents like acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Decanamine, N-pentyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
作用机制
The mechanism of action of 1-Decanamine, N-pentyl- involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used, such as its role in catalysis or as a therapeutic agent.
相似化合物的比较
1-Decanamine, N-pentyl- can be compared with other similar compounds, such as:
Decylamine: A primary amine with a shorter carbon chain.
Pentylamine: Another primary amine with a different carbon chain length.
N,N-Dimethyldecylamine: A tertiary amine with different substituents on the nitrogen atom.
The uniqueness of 1-Decanamine, N-pentyl- lies in its specific carbon chain length and the presence of the pentyl group, which can influence its chemical reactivity and applications.
属性
CAS 编号 |
70655-48-0 |
|---|---|
分子式 |
C15H33N |
分子量 |
227.43 g/mol |
IUPAC 名称 |
N-pentyldecan-1-amine |
InChI |
InChI=1S/C15H33N/c1-3-5-7-8-9-10-11-13-15-16-14-12-6-4-2/h16H,3-15H2,1-2H3 |
InChI 键 |
LVNSSMZMGKHMPP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCNCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


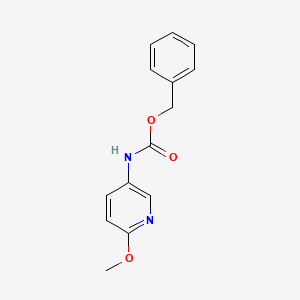
![2-[(Ethoxycarbonothioyl)sulfanyl]-3-oxoandrostan-17-yl acetate](/img/structure/B14466778.png)
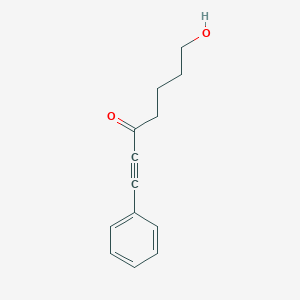

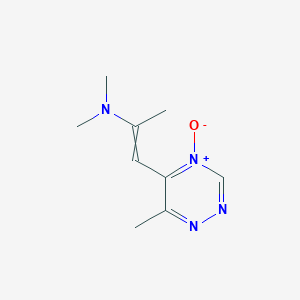
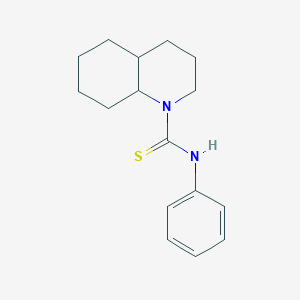
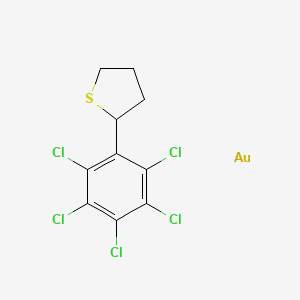
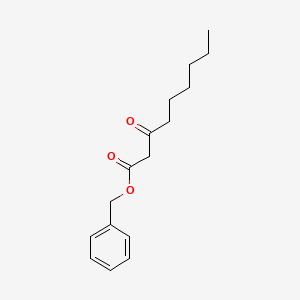
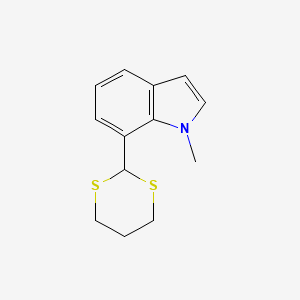
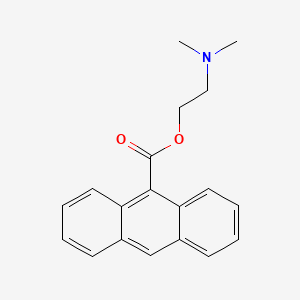
![Phenyl 8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14466831.png)
